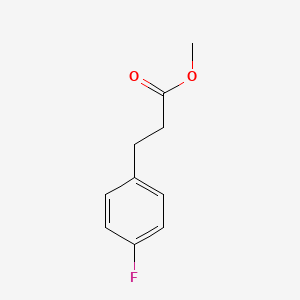

Methyl 3-(4-fluorophenyl)propanoate

Description

Significance of Aryl Propanoates in Organic Synthesis

Aryl propanoates, a class of esters, are crucial building blocks in the synthesis of more complex organic molecules. Esters like ethyl propanoate are recognized for their utility as versatile reagents and solvents in a multitude of chemical processes. docbrown.infobldpharm.com They serve as key intermediates in the production of fine chemicals, specialty chemicals, and compounds for scientific research. docbrown.info In the pharmaceutical industry, for instance, propanoate esters are integral to the synthesis of various drugs and active pharmaceutical ingredients (APIs), where they facilitate the modification of intricate molecular structures. docbrown.info Their application also extends to the agrochemical sector, contributing to the development of new and effective agricultural products. docbrown.info The general reactivity of propanoates allows for their transformation into other valuable chemical entities, making them a staple in the organic chemist's toolkit. bldpharm.com

Importance of Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern chemistry due to its profound impact on a compound's properties. docbrown.info The unique characteristics of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically alter the physical, chemical, and biological attributes of a molecule. nih.gov

Incorporating fluorine can enhance a compound's thermal stability, chemical resistance, lipophilicity, and metabolic stability. nih.govchemsynthesis.com These enhanced features make fluorinated compounds indispensable in a wide array of industries. In medicine, it is estimated that 30% to 50% of all pharmaceuticals contain fluorine. This is because fluorination can lead to increased binding affinity with biological targets, improved efficacy, and better pharmacokinetic profiles for drugs. chemsynthesis.compearson.com Similarly, in agriculture, fluorinated compounds are used to create more potent and selective herbicides, insecticides, and fungicides. nih.govpearson.com Beyond life sciences, these compounds are critical in materials science, leading to the development of products like high-performance polymers, advanced electronics, and specialized coatings. nih.govmolbase.com The continuous evolution of fluorochemistry promises to unlock even more applications, driving innovation across various technological sectors. nih.gov

Overview of Research Trajectories for Methyl 3-(4-fluorophenyl)propanoate

As a member of both the aryl propanoate and organofluorine families, this compound is a compound with considerable research potential, primarily as a synthetic intermediate. Its structural components suggest its utility in the synthesis of more complex fluorinated molecules for the pharmaceutical and agrochemical industries. Research efforts involving this compound would likely focus on its incorporation into larger, biologically active molecules to assess how the 4-fluorophenylpropanoate moiety influences their function and properties.

Given its structure, two primary and well-established synthetic routes are plausible for its preparation. The first is the Fischer esterification of its corresponding carboxylic acid, 3-(4-fluorophenyl)propanoic acid, with methanol (B129727) in the presence of an acid catalyst. daneshyari.comwikipedia.org A second common route would be the catalytic hydrogenation of the unsaturated precursor, methyl (E)-3-(4-fluorophenyl)acrylate, using a transition metal catalyst like palladium on carbon (Pd/C). docbrown.infonih.gov

The characterization of this compound would rely on standard spectroscopic techniques. While specific experimental data is not widely published, expected NMR spectral data can be predicted based on analogous structures.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~ 7.2 (dd) | Doublet of doublets | Aromatic protons ortho to Fluorine |

| ¹H | ~ 7.0 (t) | Triplet | Aromatic protons meta to Fluorine |

| ¹H | ~ 3.6 (s) | Singlet | Methoxy (B1213986) (-OCH₃) protons |

| ¹H | ~ 2.9 (t) | Triplet | Methylene (B1212753) (-CH₂-) protons adjacent to the aryl ring |

| ¹H | ~ 2.6 (t) | Triplet | Methylene (-CH₂-) protons adjacent to the carbonyl |

| ¹³C | ~ 173 | Singlet | Carbonyl (C=O) carbon |

| ¹³C | ~ 162 (d) | Doublet | Aromatic carbon bonded to Fluorine (¹JCF) |

| ¹³C | ~ 137 (d) | Doublet | Aromatic ipso-carbon (⁴JCF) |

| ¹³C | ~ 130 (d) | Doublet | Aromatic carbons ortho to the propanoate group (³JCF) |

| ¹³C | ~ 115 (d) | Doublet | Aromatic carbons meta to the propanoate group (²JCF) |

| ¹³C | ~ 52 | Singlet | Methoxy (-OCH₃) carbon |

| ¹³C | ~ 35 | Singlet | Methylene (-CH₂) carbon adjacent to the carbonyl |

| ¹³C | ~ 30 | Singlet | Methylene (-CH₂) carbon adjacent to the aryl ring |

Note: Predicted values are based on data for methyl propanoate and known substituent effects of a 4-fluorophenyl group. docbrown.infodocbrown.infochemsynthesis.compearson.commolbase.comdaneshyari.comresearchgate.netresearchgate.net

Further research would likely involve using this compound as a starting material to synthesize novel molecules and to investigate the impact of the 4-fluorophenyl group on their biological activity or material properties.

Interactive Data Table: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 2928-14-5 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁FO₂ | bldpharm.com |

| Molecular Weight | 182.19 g/mol | bldpharm.comsigmaaldrich.com |

| MDL Number | MFCD12031748 | bldpharm.com |

| Storage | Sealed in dry, room temperature | bldpharm.com |

Interactive Data Table: Properties of Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 3-(4-Fluorophenyl)propanoic acid | 459-31-4 | C₉H₉FO₂ | 168.16 | Solid | 86-91 |

| (E)-Methyl 3-(4-fluorophenyl)acrylate | 100891-10-9 | C₁₀H₉FO₂ | 180.18 | - | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRXMWBQKYTDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628843 | |

| Record name | Methyl 3-(4-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2928-14-5 | |

| Record name | Methyl 3-(4-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Methyl 3 4 Fluorophenyl Propanoate

Established Synthetic Routes to Methyl 3-(4-fluorophenyl)propanoate

The traditional synthesis of this compound relies on well-established reactions that are widely used in organic chemistry for the formation of esters and carbon-carbon bonds.

Esterification Reactions for Propanoate Moiety Construction

The most direct method for the synthesis of this compound is the esterification of 3-(4-fluorophenyl)propanoic acid with methanol (B129727). The Fischer-Speier esterification is a classic and widely employed method for this transformation. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves the refluxing of a carboxylic acid and an alcohol to produce an ester and water. wikipedia.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com

The mechanism of Fischer esterification involves the initial protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. organic-chemistry.org Following a series of proton transfer steps and the elimination of a water molecule, the ester is formed. wikipedia.orgyoutube.com

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like boron trifluoride (BF₃). organic-chemistry.orgoperachem.com The reaction is typically carried out at reflux temperatures ranging from 60 to 110 °C for 1 to 10 hours. wikipedia.org

Table 1: Typical Reaction Conditions for Fischer-Speier Esterification

| Parameter | Conditions |

| Reactants | 3-(4-fluorophenyl)propanoic acid, Methanol |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Boron trifluoride (BF₃) |

| Solvent | Excess methanol or a non-polar solvent (e.g., toluene) |

| Temperature | Reflux (60-110 °C) |

| Reaction Time | 1-10 hours |

Carbon-Carbon Bond Formation Strategies for Arylpropanoate Scaffolds

An alternative approach to constructing the this compound scaffold involves the formation of the carbon-carbon bond between the aromatic ring and the propanoate side chain. The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be utilized for this purpose. organic-chemistry.orgnih.gov This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org

For the synthesis of this compound, this would involve the reaction of a 4-fluorophenyl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) with methyl acrylate. The catalytic cycle of the Heck reaction generally proceeds through several key steps: oxidative addition of the aryl halide to a palladium(0) complex, migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product and a palladium-hydride species, and finally, regeneration of the palladium(0) catalyst by the base. libretexts.org

The choice of palladium catalyst, ligands, base, and solvent can significantly influence the efficiency and regioselectivity of the reaction. nih.gov

Table 2: Key Components of the Heck Reaction for Arylpropanoate Synthesis

| Component | Example | Role |

| Aryl Halide | 4-Fluoroiodobenzene, 4-Fluorobromobenzene | Source of the aryl group |

| Alkene | Methyl acrylate | Source of the propanoate backbone |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates the cross-coupling |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |

| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) | Neutralizes the generated acid and regenerates the catalyst |

| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN) | Solubilizes reactants and catalyst |

Reductive Methodologies in Ester Precursor Synthesis (e.g., Bouveault–Blanc Reduction of related esters)

While not a direct synthesis of this compound, reductive methodologies are crucial for the synthesis of precursors, such as the corresponding alcohol, which can then be oxidized and esterified. The Bouveault–Blanc reduction is a classic organic reaction that reduces esters to primary alcohols using sodium metal in absolute ethanol (B145695). wikipedia.orgsciencemadness.org This method was historically significant before the advent of metal hydride reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org

The mechanism of the Bouveault-Blanc reduction involves a single electron transfer from sodium metal to the ester's carbonyl group, forming a radical anion. alfa-chemistry.comchemistnotes.com The ethanol serves as a proton source. alfa-chemistry.com A series of electron and proton transfers ultimately leads to the formation of two primary alcohols, one from the acyl portion of the ester and one from the alkoxy portion. wikipedia.orgalfa-chemistry.com Although largely replaced in laboratory settings, it can still be a cost-effective option for industrial-scale reductions. slideshare.net

Table 3: Overview of the Bouveault-Blanc Reduction

| Component | Description |

| Substrate | Ester |

| Reagents | Sodium metal, Absolute ethanol |

| Product | Primary alcohols |

| Mechanism | Single electron transfer from sodium, protonation by ethanol |

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is a critical aspect of modern organic synthesis, aiming to minimize side products and enhance reaction efficiency. In the context of synthesizing this compound, these principles are particularly relevant in carbon-carbon bond-forming reactions like the Heck reaction.

The regioselectivity of the Heck reaction, determining whether the aryl group adds to the α- or β-position of the acrylate, can be controlled by the choice of catalyst and reaction conditions. For instance, in the palladium-catalyzed arylation of electron-rich olefins, the use of ionic liquids as solvents has been shown to favor the formation of the α-arylated product. liv.ac.uk The choice of phosphine (B1218219) ligands can also influence the regiochemical outcome.

Furthermore, chemo- and regioselective syntheses are crucial when dealing with more complex substrates that may contain multiple reactive sites. For example, in the synthesis of complex heterocyclic systems, the intramolecular Mizoroki-Heck reaction has been employed to generate tertiary and quaternary stereocenters with high selectivity by controlling the β-hydride elimination step. chim.it While not a direct synthesis of the target molecule, these strategies highlight the advanced control that can be achieved in palladium-catalyzed reactions, which can be applied to the synthesis of specifically substituted arylpropanoates.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. nih.gov This involves the use of safer solvents, renewable feedstocks, and catalytic methods. researchgate.net

One of the key areas for greening the synthesis of this compound is the replacement of traditional volatile organic solvents with more sustainable alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered greener alternatives to solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. sigmaaldrich.comnih.gov Water has also been explored as a solvent for reactions like the Heck coupling, often in the presence of specific catalysts that are active in aqueous media. organic-chemistry.org

Biocatalysis offers a powerful green alternative to traditional chemical methods. The use of enzymes, such as lipases, for esterification reactions can proceed under mild conditions, often without the need for harsh acid catalysts and organic solvents. nih.gov For example, lipases like Candida antarctica lipase (B570770) B (CALB), often immobilized to enhance stability and reusability, can effectively catalyze the esterification of 3-(4-fluorophenyl)propanoic acid with methanol. nih.gov This enzymatic approach offers high selectivity and can lead to a significant reduction in waste generation. nih.gov

Table 4: Advantages of Biocatalytic Esterification

| Feature | Description |

| Mild Reaction Conditions | Typically performed at or near room temperature and neutral pH. |

| High Selectivity | Enzymes can exhibit high chemo-, regio-, and enantioselectivity. |

| Reduced Waste | Avoids the use of strong acids and often requires less solvent. |

| Renewable Catalysts | Enzymes are biodegradable and derived from renewable resources. |

| Catalyst Reusability | Immobilized enzymes can be easily recovered and reused. |

Chemical Reactivity and Derivatization Studies of Methyl 3 4 Fluorophenyl Propanoate

Reactions at the Ester Moiety

The ester functional group is a cornerstone of the molecule's reactivity, allowing for a variety of transformations.

Hydrolysis and Transesterification Reactions

The ester group of Methyl 3-(4-fluorophenyl)propanoate can undergo hydrolysis to yield the corresponding carboxylic acid, 3-(4-fluorophenyl)propanoic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base. studymind.co.uk Under acidic conditions, the reaction is reversible and exists in equilibrium. exam-corner.com To drive the reaction to completion, a large excess of water is typically employed. libretexts.org

Base-promoted hydrolysis, often referred to as saponification, is an irreversible process that results in the formation of the carboxylate salt and methanol. studymind.co.uklibretexts.org The resulting carboxylate is resistant to further nucleophilic attack.

Transesterification is another key reaction of the ester moiety, where the methyl group is exchanged for a different alkyl or aryl group by reacting with another alcohol in the presence of an acid or base catalyst. exam-corner.com This process is widely used in various industrial applications, including the production of biodiesel from fatty acid methyl esters. researchgate.net

Enzyme-catalyzed transesterification, utilizing lipases, has gained significant attention as a milder and more selective alternative to chemical catalysis. researchgate.netnih.govnih.govresearchgate.net These biocatalytic methods can be performed in organic solvents or even in aqueous emulsion systems, offering a green and efficient route for modifying the ester group. nih.gov

Table 1: Representative Hydrolysis and Transesterification Reactions

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, cat. H₂SO₄, heat | 3-(4-fluorophenyl)propanoic acid |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-(4-fluorophenyl)propanoic acid |

| Transesterification | R'OH, cat. H⁺ or OR'⁻ | 3-(4-fluorophenyl)propanoate of R' |

| Enzymatic Transesterification | R'OH, Lipase (B570770) | 3-(4-fluorophenyl)propanoate of R' |

Reductions to Corresponding Alcohols and Other Functional Groups

The ester group of this compound can be reduced to a primary alcohol, 3-(4-fluorophenyl)propan-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com The reaction proceeds through the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. masterorganicchemistry.com

It is also possible to achieve a partial reduction to the corresponding aldehyde, 3-(4-fluorophenyl)propanal. This requires the use of a milder reducing agent, such as diisobutylaluminum hydride (DIBALH), and is typically carried out at low temperatures to prevent over-reduction to the alcohol. libretexts.org

Table 2: Reduction Reactions of the Ester Moiety

| Reaction | Reagent | Product |

|---|---|---|

| Full Reduction | Lithium aluminum hydride (LiAlH₄) | 3-(4-fluorophenyl)propan-1-ol |

| Partial Reduction | Diisobutylaluminum hydride (DIBALH) | 3-(4-fluorophenyl)propanal |

Reactions Involving the Aromatic Fluorine Atom

The fluorine atom attached to the phenyl ring can participate in nucleophilic aromatic substitution (SɴAr) reactions. nih.govbeilstein-journals.orgnih.govmasterorganicchemistry.com In these reactions, the fluorine atom acts as a leaving group and is replaced by a nucleophile. The rate of SɴAr reactions is significantly influenced by the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the fluorine atom can activate the ring towards nucleophilic attack. masterorganicchemistry.com

While the propanoate side chain is not strongly electron-withdrawing, the high electronegativity of the fluorine atom itself contributes to the polarization of the C-F bond, making the carbon atom susceptible to nucleophilic attack. stackexchange.com The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is a key factor in determining the reaction rate. Common nucleophiles used in these reactions include alkoxides, amines, and thiols. beilstein-journals.orgnih.gov

Transformations at the Aliphatic Chain

The aliphatic chain of this compound also offers sites for chemical modification, specifically at the alpha and beta carbons.

Alpha-Carbon Functionalizations (e.g., halogenation)

Direct halogenation at the alpha-carbon (the carbon adjacent to the ester carbonyl) of an ester is generally not as straightforward as it is for ketones and aldehydes. libretexts.org However, functionalization at this position can be achieved. One common method for α-bromination is the Hell-Volhard-Zelinskii reaction, which involves the treatment of the corresponding carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org This reaction proceeds through the formation of an acid bromide intermediate, which more readily enolizes, allowing for α-bromination. The resulting α-bromo acid can then be re-esterified to yield the α-brominated version of this compound.

These α-halogenated esters are versatile synthetic intermediates that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups at the alpha position. libretexts.org

Beta-Carbon Functionalizations (e.g., Michael additions if applicable to related structures)

The beta-carbon of this compound is part of a saturated aliphatic chain and is generally not susceptible to functionalization through reactions like Michael additions. Michael additions are characteristic of α,β-unsaturated carbonyl compounds, where the beta-carbon is electrophilic due to conjugation with the carbonyl group. In the case of this compound, the aliphatic chain lacks this unsaturation, and therefore, the beta-carbon does not possess the required electrophilicity to react with Michael donors. The reactivity of the beta-carbon in saturated esters is primarily limited to radical abstraction or activation through neighboring group participation, which are less common transformations. researchgate.net

Coupling Reactions and Complex Molecule Construction

The construction of complex molecular architectures from simpler, readily available building blocks is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, have become indispensable tools in this endeavor, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. wikipedia.orgyoutube.com While direct participation of the fluorophenyl group in this compound in these reactions is uncommon without prior functionalization, the compound serves as a valuable scaffold that can be derivatized for use in these powerful transformations.

The 4-fluorophenyl group can be strategically modified to introduce functionalities amenable to cross-coupling. For instance, electrophilic aromatic substitution could introduce a halogen atom (Br, I) or a triflate group, transforming the molecule into a suitable coupling partner for a variety of nucleophiles. Conversely, borylation of an activated derivative could furnish a boronic acid or ester, setting the stage for Suzuki-Miyaura coupling with an organohalide. These approaches allow the core structure of this compound to be incorporated into more complex molecules, including biaryls, substituted alkenes, and alkynes, which are common motifs in pharmaceuticals and materials science.

Hypothetical Derivatization and Coupling

To illustrate the potential of this compound in complex molecule synthesis, a hypothetical two-step sequence is presented. First, the aromatic ring is brominated to yield Methyl 3-(2-bromo-4-fluorophenyl)propanoate. This intermediate can then participate in a Suzuki-Miyaura cross-coupling reaction with a variety of arylboronic acids to generate highly functionalized biaryl compounds.

Step 1: Bromination (Hypothetical)

Step 2: Suzuki-Miyaura Coupling (Hypothetical)

The following table details the hypothetical outcomes of the Suzuki-Miyaura coupling of Methyl 3-(2-bromo-4-fluorophenyl)propanoate with various arylboronic acids, showcasing the potential for generating molecular diversity from a common intermediate.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Methyl 3-(4-fluoro-[1,1'-biphenyl]-2-yl)propanoate |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Methyl 3-(4-fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)propanoate |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Methyl 3-(4-fluoro-2-(thiophen-2-yl)phenyl)propanoate |

| 4 | Pyridine-3-boronic acid | [Pd(allyl)Cl]₂ / RuPhos | K₃PO₄ | THF/H₂O | Methyl 3-(4-fluoro-2-(pyridin-3-yl)phenyl)propanoate |

This strategic derivatization and subsequent cross-coupling highlight how this compound can be a valuable starting material for the synthesis of complex molecules with diverse electronic and steric properties. The functional group tolerance of modern palladium catalysts ensures that the ester moiety can be preserved throughout the reaction sequence, providing a handle for further transformations. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 4 Fluorophenyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 3-(4-fluorophenyl)propanoate, both ¹H and ¹³C NMR are employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, methyl propanoate, shows distinct signals for the different proton environments. docbrown.infoyoutube.com For this compound, one would expect to see signals corresponding to the aromatic protons on the fluorophenyl ring, the two methylene (B1212753) groups of the propanoate chain, and the methyl ester group. The aromatic protons would likely appear as a complex multiplet in the downfield region of the spectrum. The methylene protons adjacent to the aromatic ring and the carbonyl group would appear as triplets, with their chemical shifts influenced by the neighboring electron-withdrawing groups. The methyl protons of the ester group would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, methyl propanoate, four distinct signals are observed, corresponding to the carbonyl carbon, the methoxy (B1213986) carbon, and the two carbons of the ethyl group. docbrown.infovaia.com In the case of this compound, one would anticipate signals for the carbonyl carbon, the methoxy carbon, the two methylene carbons, and the carbons of the 4-fluorophenyl ring. The carbon directly attached to the fluorine atom would show a characteristic splitting pattern due to C-F coupling. The chemical shifts of the aromatic carbons would be influenced by the fluorine substituent.

A predicted ¹³C NMR spectrum for a related compound shows resonances between 0 and 220 ppm. vaia.com The carbonyl carbon of the ester is typically found around 174.9 ppm. vaia.com The methoxy group attached to the oxygen has a chemical shift of about 51.5 ppm, while the methylene group adjacent to the carbonyl carbon appears around 27.5 ppm. vaia.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0-7.3 (m) | 115-135 |

| -CH₂-Ar | 2.9 (t) | ~30 |

| -CH₂-COO- | 2.6 (t) | ~35 |

| -OCH₃ | 3.7 (s) | ~52 |

| C=O | - | ~173 |

| C-F | - | ~162 (d) |

Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and may vary from experimental values. 'm' denotes multiplet, 't' denotes triplet, 's' denotes singlet, and 'd' denotes doublet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 182.19 g/mol . sigmaaldrich.combldpharm.com

In a mass spectrometer, the molecule is ionized, typically forming a molecular ion (M⁺). This ion, along with various fragment ions produced by its decomposition, are separated based on their mass-to-charge ratio (m/z). The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragments would be expected from the loss of the methoxy group (-OCH₃, m/z 31) or the methoxycarbonyl group (-COOCH₃, m/z 59). miamioh.edu The presence of the fluorophenyl group would also lead to specific fragments, such as the fluorotropylium ion.

The mass spectrum of a related compound, methyl propanoate, shows a molecular ion peak at m/z 88. docbrown.info Its fragmentation pattern includes prominent peaks at m/z 57, corresponding to the loss of the methoxy group. docbrown.info

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 182 | [M]⁺ |

| 151 | [M - OCH₃]⁺ |

| 123 | [M - COOCH₃]⁺ |

| 109 | [C₆H₄F-CH₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Note: This table represents a prediction of plausible fragmentation patterns. Actual experimental data may show additional or different fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of an ester is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically appearing in the region of 1750-1735 cm⁻¹. docbrown.inforesearchgate.net Another characteristic feature is the C-O stretching vibration, which appears in the 1300-1000 cm⁻¹ region. docbrown.inforesearchgate.net For this compound, one would also expect to see C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as absorptions related to the C-F bond. The C-H stretching vibrations of the alkyl group are typically observed around 2954 and 2846 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of a molecule. For a similar compound, methyl 3-(4-methoxyphenyl)prop-2-enoate, SERS (Surface-Enhanced Raman Spectroscopy) studies have been used to determine the molecule's orientation on a silver surface. researchgate.net The absence of C-H stretching vibrations and the presence of C-H out-of-plane bending modes suggested a flat orientation. researchgate.net Raman spectra for related compounds like methyl propionate (B1217596) and methyl 4-aminobenzoate (B8803810) are also available for comparison. chemicalbook.comchemicalbook.com

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O Stretch (Ester) | 1730 - 1750 | Strong |

| C-O Stretch (Ester) | 1170 - 1250 | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Moderate |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C-F Stretch | 1000 - 1400 | Moderate |

Note: The intensity of Raman signals can vary significantly. This table provides a general expectation.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives or the compound itself)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging if it is a liquid or oil at room temperature, this technique can be applied to its crystalline derivatives. By determining the crystal structure of a derivative, valuable insights into the molecular conformation and intermolecular interactions of the parent compound can be gained. The solid-state structure would reveal bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of its constitution and stereochemistry if applicable.

Hyphenated Analytical Techniques in Purity Assessment and Isomer Differentiation

Hyphenated techniques, which combine a separation method with a detection method, are essential for the analysis of complex mixtures and for ensuring the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comjmchemsci.com It is highly effective for separating volatile compounds and identifying them based on their retention time and mass spectrum. GC-MS can be used to assess the purity of this compound by separating it from any starting materials, byproducts, or other impurities. It is also invaluable for differentiating between isomers, as they will often have different retention times even if their mass spectra are similar. For instance, positional isomers of the fluorine atom on the phenyl ring could be separated and identified using GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds. rsc.orgresearchgate.netfrontiersin.org LC-MS/MS combines the high-resolution separation of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. This technique can be used to analyze this compound and its potential impurities with high accuracy. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and quantitative accuracy, even in complex matrices. frontiersin.org

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the quantification of this compound in various matrices. The inherent hydrophobicity of the molecule, conferred by the phenyl ring and the ester functional group, makes reversed-phase HPLC (RP-HPLC) the most suitable and widely employed mode of separation. In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase.

The separation mechanism hinges on the differential partitioning of the analyte and any potential impurities between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is effective. The organic modifier (acetonitrile or methanol) is the strong solvent, and its proportion in the mobile phase is a critical parameter for controlling the retention time of the compound. A higher concentration of the organic modifier will lead to a shorter retention time, while a lower concentration will increase it. To ensure sharp peak shapes and reproducible retention times, acidic modifiers such as formic acid or phosphoric acid are often added to the mobile phase in small concentrations (typically 0.1% v/v). These additives suppress the ionization of any residual silanol (B1196071) groups on the stationary phase, minimizing peak tailing.

Detection is typically achieved using a UV-Vis detector, as the 4-fluorophenyl group in this compound exhibits strong absorbance in the ultraviolet region. The wavelength of maximum absorbance (λmax) for the aromatic system is generally used for detection, which is typically in the range of 220-260 nm, providing high sensitivity for both the parent compound and related aromatic impurities.

The purity profile of a this compound sample is determined by analyzing the resulting chromatogram. The peak corresponding to the main compound should be well-resolved from any other peaks, which would represent impurities. The area of each peak is proportional to the concentration of the corresponding substance. Thus, the purity of the sample can be calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram. This method is crucial for quality control in both research and industrial settings to ensure the compound meets the required specifications.

A representative, though not empirically derived for this specific molecule, set of HPLC conditions for the purity analysis of this compound is presented below. These parameters are based on established methods for the analysis of similar aromatic esters. sielc.compensoft.netnih.govjetir.orgtaylorandfrancis.comlew.rosielc.comhelixchrom.com

Table 1: Representative HPLC Parameters for Purity Profiling of this compound

| Parameter | Value |

| Chromatographic System | High-Performance Liquid Chromatograph |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 15 minutes |

| Expected Retention Time | ~7-9 minutes |

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Interaction Profiles

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the adsorption and interaction of molecules on metallic surfaces. While specific SERS studies on this compound are not extensively reported, the principles of SERS and studies on analogous aromatic and fluorinated compounds allow for a comprehensive discussion of its potential application for elucidating the adsorption and interaction profiles of this molecule.

The SERS effect originates from the enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metallic surfaces, typically silver or gold. This enhancement allows for the detection of analytes at very low concentrations, sometimes down to the single-molecule level. The primary mechanisms behind this enhancement are electromagnetic, arising from localized surface plasmon resonance of the metallic nanostructures, and chemical, involving charge-transfer interactions between the analyte and the substrate.

For a SERS analysis of this compound, the molecule would be introduced to a SERS-active substrate, such as a colloidal suspension of silver nanoparticles or a fabricated gold nano-island surface. The adsorption of the molecule onto the substrate is a prerequisite for signal enhancement. The interaction of this compound with the metallic surface would likely be governed by several factors, including the interaction of the π-electrons of the fluorophenyl ring with the metal, as well as potential interactions through the lone pair electrons of the oxygen atoms in the ester group. researchgate.netspectroscopyonline.com

The orientation of the adsorbed molecule relative to the SERS substrate surface significantly influences the observed spectrum. According to SERS surface selection rules, vibrational modes with a component of their polarizability change perpendicular to the surface will be maximally enhanced. Therefore, by analyzing the relative intensities of different vibrational bands in the SERS spectrum, one can infer the orientation of the adsorbed this compound. For instance, an enhancement of the aromatic ring breathing modes might suggest a flat or tilted orientation of the phenyl ring on the surface.

Furthermore, shifts in the vibrational frequencies of certain functional groups upon adsorption can provide insights into the nature of the molecule-substrate interaction. For example, a shift in the C=O stretching frequency of the ester group could indicate a direct interaction of this group with the metal surface. Similarly, changes in the C-F vibrational modes could reveal interactions involving the fluorine substituent.

To facilitate the adsorption of weakly interacting analytes, the SERS substrate surface can be modified, or surfactants can be used. osti.gov For a molecule like this compound, which has both hydrophobic (phenyl ring) and polar (ester) regions, the choice of substrate and solvent can be optimized to promote favorable adsorption for SERS analysis.

A hypothetical SERS experiment would involve recording the spectrum of the adsorbed molecule and comparing it to the normal Raman spectrum of the bulk compound. The observed enhancements and shifts in the vibrational bands would then be used to construct a detailed profile of its adsorption behavior and interactions at the nanoscale.

Table 2: Predicted Dominant Raman and SERS Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Predicted SERS Enhancement | Potential Interaction Insights |

| Aromatic C-H Stretch | 3050-3100 | Moderate | Changes may indicate π-stacking or ring-metal interactions. |

| Carbonyl (C=O) Stretch | 1730-1750 | Strong | Frequency shifts can indicate direct interaction of the ester group with the metal surface. |

| Aromatic Ring Breathing | ~1600 | Strong | Enhancement suggests a flat or tilted orientation of the phenyl ring on the surface. |

| CH₂ Scissoring | 1430-1470 | Moderate | May be influenced by conformational changes upon adsorption. |

| C-O-C Stretch | 1150-1250 | Moderate to Strong | Frequency shifts can provide information on the ester group's interaction. |

| C-F Stretch | 1200-1240 | Moderate | Changes could indicate interactions involving the fluorine atom. |

| Ring-Substituent Stretch | 800-850 | Strong | Sensitive to the orientation of the molecule with respect to the surface. |

Computational Chemistry and Theoretical Investigations of Methyl 3 4 Fluorophenyl Propanoate

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the electronic structure and equilibrium geometry of medium-sized organic molecules like Methyl 3-(4-fluorophenyl)propanoate.

DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, DFT methods, such as B3LYP with a basis set like 6-311++G(2d,2p), can provide a detailed picture of the three-dimensional arrangement of atoms. These calculations would reveal the precise geometry of the fluorophenyl ring and the propanoate chain, including the planarity of the aromatic system and the rotational orientation of the ester group.

From the electronic structure, DFT provides access to crucial quantum mechanical descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a molecule like this compound, the HOMO is expected to be delocalized over the fluorophenyl ring, while the LUMO may be centered on the ester carbonyl group.

Table 1: Example of DFT-Calculated Geometrical Parameters for a Related Ester. (Note: This data is illustrative for a similar structure, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (ester) | 1.34 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Angle | O=C-O | 124.5° |

| Dihedral Angle | C-C-C=O | ~180° (for an anti-periplanar conformation) |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single molecules at zero Kelvin, Molecular Dynamics (MD) simulations provide a picture of molecular motion and interactions over time at finite temperatures. MD simulations model the behavior of a collection of molecules by solving Newton's equations of motion, with the forces between atoms described by a molecular force field.

For this compound, MD simulations can be used to study its behavior in the liquid state or in solution. These simulations can predict bulk properties such as density, viscosity, and diffusion coefficients. They also provide insight into intermolecular interactions, such as how individual molecules of this compound would arrange themselves in a condensed phase. The development of an accurate force field, which can sometimes be parameterized using quantum chemical data, is crucial for the reliability of MD simulations.

MD simulations are particularly useful for understanding how a molecule like this might interact with other molecules, such as solvents or biological macromolecules. The simulations track the trajectory of each atom over time, offering a dynamic view of processes like self-assembly or binding to a receptor site.

Conformational Analysis and Stereochemical Insights

This compound has several rotatable bonds, leading to a variety of possible three-dimensional conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers to rotation between them.

Computational methods can systematically explore the conformational landscape of the molecule. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around one or more specific bonds. For this compound, key rotations would include the bonds within the propanoate chain and the bond connecting the chain to the fluorophenyl ring.

These calculations can identify the global minimum energy conformation—the most stable shape of the molecule—as well as other low-energy local minima. The relative energies of these conformers, and the barriers separating them, determine the flexibility of the molecule and can influence its physical properties and biological activity.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound. By calculating the magnetic shielding around each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can help confirm the structure of the molecule and assign specific peaks to individual atoms.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy can be calculated. These calculations identify the normal modes of vibration and their corresponding frequencies and intensities. This information is highly valuable for interpreting experimental IR spectra, allowing for the assignment of absorption bands to specific molecular motions, such as the C=O stretch of the ester group or vibrations of the fluorophenyl ring.

Table 2: Example of Predicted Spectroscopic Data for a Related Compound. (Note: This data is illustrative, as specific predicted spectra for this compound are not available in the cited literature.)

| Spectroscopy Type | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | ~170 ppm |

| ¹H NMR | Chemical Shift (-OCH₃) | ~3.7 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1735 cm⁻¹ |

| IR | Vibrational Frequency (C-F stretch) | ~1230 cm⁻¹ |

Reactivity Predictions and Mechanistic Studies

Theoretical methods can go beyond static properties to predict how a molecule will behave in a chemical reaction. By analyzing the electronic structure, it is possible to identify the most likely sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution on the surface of a molecule. For this compound, an MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and positive potentials (blue) around the hydrogen atoms.

Reactivity descriptors derived from DFT, such as Fukui functions, can provide a more quantitative prediction of reactivity at specific atomic sites. These calculations can help rationalize and predict the outcomes of chemical reactions. For instance, computational studies on the combustion of related esters have used theoretical kinetics to determine the dominant reaction pathways and branching ratios at high temperatures, providing mechanistic insights that are difficult to obtain experimentally. These studies can elucidate complex reaction networks, including initiation, propagation, and termination steps.

Applications of Methyl 3 4 Fluorophenyl Propanoate As a Precursor in Organic Synthesis

Role as a Building Block for Functionalized Propanoates

The fundamental structure of methyl 3-(4-fluorophenyl)propanoate allows for a wide range of chemical modifications, making it an ideal scaffold for the synthesis of diverse functionalized propanoates. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. The position alpha to the ester (C2) and the position beta to the ester (C3) can also be functionalized.

For instance, derivatives such as Methyl 3-amino-3-(4-fluorophenyl)propanoate and Methyl 3-(4-fluorophenyl)-2-methoxypropanoate are examples of how the basic propanoate skeleton can be elaborated. biosynth.comnih.gov The introduction of an amino group at the C3 position, as seen in Methyl 3-amino-3-(4-fluorophenyl)propanoate, introduces a key functional handle for further reactions and is a common feature in many biologically active molecules. nih.gov Similarly, the addition of a methoxy (B1213986) group at the C2 position demonstrates the potential for creating stereocenters and modifying the electronic properties of the molecule. biosynth.com These transformations highlight the compound's utility in generating a library of substituted propanoate derivatives for various synthetic applications.

Table 1: Examples of Functionalized Propanoates Derived from this compound

| Derivative Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Functional Group |

| Methyl 3-amino-3-(4-fluorophenyl)propanoate | C₁₀H₁₂FNO₂ | 197.21 | Amino group at C3 |

| Methyl 3-(4-fluorophenyl)-2-methoxypropanoate | C₁₁H₁₃FO₃ | 212.22 | Methoxy group at C2 |

Synthesis of Biologically Relevant Scaffolds Containing the 4-Fluorophenylpropanoate Moiety

The 4-fluorophenylpropanoate moiety is a privileged scaffold in medicinal and agricultural chemistry. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. researchgate.net The compound serves as a starting point for creating more complex molecules that may exhibit a range of biological activities.

For example, the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide, a compound with potential therapeutic applications, can involve intermediates derived from related fluorophenylthio-propionate structures. google.com The synthesis of such complex molecules often relies on the initial framework provided by simpler precursors like this compound. Furthermore, derivatives like Methyl 3-amino-3-(4-fluorophenyl)propanoate are actively used in pharmaceutical research and drug discovery programs. nih.gov

In the field of agrochemicals, the presence of fluorine-containing groups is known to improve the efficacy and bioavailability of active ingredients. researchgate.net The 4-fluorophenyl group is a common structural motif in many modern herbicides and pesticides. This compound can serve as a precursor to aryloxyphenoxypropionate herbicides, a class of compounds that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net

The synthesis of these herbicides often involves coupling a substituted phenoxy group with a propionate (B1217596) derivative. While direct examples starting from this compound are specific to proprietary synthesis routes, the structural similarity to key intermediates is evident. For instance, the synthesis of optically active methyl 3-hydroxy-4-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]pentanoates, a highly active post-emergent herbicide, showcases the importance of the propanoate structure in building complex herbicidal molecules. documentsdelivered.com The development of trifluoromethylpyridine-containing agrochemicals also highlights the industry's reliance on fluorinated building blocks for creating new and effective crop protection products. semanticscholar.org

Table 2: Examples of Structurally Related Agrochemical Classes

| Agrochemical Class | Mode of Action | Relevance of Propanoate Moiety |

| Aryloxyphenoxypropionates | ACCase Inhibition | Forms the core chemical structure. researchgate.net |

| Pyridyloxyphenoxypropionates | ACCase Inhibition | A key structural component for herbicidal activity. documentsdelivered.com |

| Triazolinone Herbicides | Protoporphyrinogen Oxidase (PPO) Inhibition | The aryl group is a common feature in this class. miamioh.edu |

Polymer Chemistry Applications (e.g., as a monomer or precursor for polyesters)

In polymer chemistry, aromatic esters are fundamental monomers for the synthesis of high-performance polymers like polyesters. These materials are valued for their thermal stability, mechanical strength, and chemical resistance. This compound, after conversion to its corresponding diol or dicarboxylic acid, could potentially be used as a monomer in the synthesis of novel polyesters.

The process of polycondensation, such as polytransesterification, allows for the creation of polyesters from diol and diester monomers. psu.edu The incorporation of the 4-fluorophenyl group into the polymer backbone could impart specific properties such as increased hydrophobicity, altered thermal behavior (e.g., glass transition temperature), and enhanced fire resistance. While direct polymerization of this compound is not widely documented, the synthesis of polyesters from similar aromatic monomers, like derivatives of vanillin, demonstrates the feasibility of this approach. psu.edu The use of Suzuki-Miyaura cross-coupling to create regioregular conjugated polymers from ester-functionalized monomers also points to the potential for incorporating such structures into advanced polymer materials. nsf.gov

Analysis of Structure Property Relationships Within Methyl 3 4 Fluorophenyl Propanoate Analogues

Impact of Aromatic Substituents on Chemical Reactivity and Stability

The reactivity and stability of methyl 3-(4-fluorophenyl)propanoate analogues are profoundly influenced by the substituents on the aromatic ring. numberanalytics.com The fluorine atom in the parent compound already modifies the electronic properties of the phenyl ring. The introduction of other functional groups can further modulate these effects, altering the molecule's susceptibility to chemical reactions.

The electronic nature of these substituents is a key determinant of reactivity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the aromatic ring, which in turn affects its interaction with electrophiles and nucleophiles. For instance, the presence of a strong EWG would decrease the electron density, making the ring less susceptible to electrophilic aromatic substitution. Conversely, an EDG would increase the electron density, facilitating such reactions. Theoretical studies have shown that quantities like the Hirshfeld charge on the carbon atoms of the aromatic ring can serve as a descriptor for nucleophilic reactivity. nih.gov

Fluorine itself has a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M). nih.gov This combination deactivates the ring towards electrophilic substitution compared to unsubstituted benzene (B151609), yet can direct incoming electrophiles to specific positions. The replacement of hydrogen with fluorine is known to decrease the aromaticity of the benzene ring, an effect that generally increases with the number of fluorine atoms. nih.gov

The stability of the molecule is also tied to the aromatic substituents. These groups can influence the strength of the various bonds within the molecule and affect the stability of any reactive intermediates that may form during a reaction. Fluorine substitution, in particular, is known to lower the energy of molecular orbitals. numberanalytics.comnih.gov

Table 1: Predicted Impact of Aromatic Substituents on Electrophilic Aromatic Substitution Reactivity of Methyl 3-(Aryl)propanoate Analogues

| Substituent (X) at para-position | Electronic Effect | Predicted Reactivity (relative to X=H) |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Increased |

| -CH₃ (Methyl) | Weak Electron-Donating | Slightly Increased |

| -H (Hydrogen) | Neutral | Baseline |

| -F (Fluoro) | Weak Electron-Withdrawing | Decreased |

| -Cl (Chloro) | Weak Electron-Withdrawing | Decreased |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significantly Decreased |

This table provides a qualitative prediction based on established principles of organic chemistry.

Influence of Ester Modifications on Reaction Pathways

The ester functional group in this compound is a key site for chemical transformations, and modifications to this group can significantly steer reaction outcomes. The primary reactions involving the ester include hydrolysis, transesterification, and reduction.

The size of the alkyl portion of the ester has a direct impact on reaction rates. Increasing the steric bulk, for example, by replacing the methyl group with a larger alkyl group like ethyl or tert-butyl, can hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance would be expected to decrease the rate of reactions such as base-catalyzed hydrolysis (saponification).

The nature of the alcohol from which the ester is derived also plays a role. The use of an alcohol with electron-withdrawing substituents can render the corresponding ester more susceptible to nucleophilic attack. Hydrolysis of esters, a common transformation, typically proceeds through the formation of a tetrahedral intermediate. mdpi.com The stability of this intermediate and the facility of its breakdown are influenced by the electronic properties of the ester's alcohol component.

Furthermore, the ester group provides a gateway to other functional groups through reduction. Powerful reducing agents like lithium aluminum hydride can convert the ester to the corresponding primary alcohol, 3-(4-fluorophenyl)propan-1-ol. The choice of reducing agent is critical, as milder reagents may not be effective or could lead to different products.

Selective hydrolysis of diesters to their corresponding monoesters can be a challenging synthetic problem, often resulting in mixtures of the starting diester, the monoester, and the diacid. mdpi.com The use of specific reagents and conditions, such as quaternary ammonium (B1175870) salts in aqueous alcohol, can facilitate selective monohydrolysis by forming ion pairs with the monoester's carboxylate anion, which slows down the second hydrolysis step. mdpi.com

Stereochemical Considerations in Analogue Synthesis and Reactivity

While this compound is achiral, the introduction of substituents into its structure can create one or more stereocenters, making stereochemistry a critical consideration. For instance, substitution at the α- or β-positions of the propanoate chain would generate a chiral molecule, existing as a pair of enantiomers.

The synthesis of such chiral analogues requires methods of asymmetric synthesis to obtain enantiomerically enriched or pure compounds. This is particularly important in fields like medicinal chemistry, where the different enantiomers of a chiral drug can have vastly different biological activities. Most physiological processes are stereospecific, and the pharmacokinetic and pharmacodynamic properties of enantiomers can differ significantly. researchgate.net

Strategies for asymmetric synthesis include the use of chiral auxiliaries, chiral catalysts, and starting materials that are already enantiomerically pure. iupac.org For example, chiral Brønsted acids have been developed as powerful tools in asymmetric synthesis. ims.ac.jp The synthesis of chiral 3-arylpropanoic acid derivatives has been a subject of considerable research. nih.govmonash.edu

The stereochemistry of a molecule can also influence its chemical reactivity. An existing stereocenter can direct the stereochemical outcome of a subsequent reaction on the molecule, a principle known as diastereoselectivity. This is because the different spatial arrangements of the enantiomers can lead to different transition state energies for reactions at other sites within the molecule. The total synthesis of complex molecules with multiple stereocenters often relies on a deep understanding of these stereochemical principles. rsc.org

Comparative Analysis of Fluorine Substitution Effects

The presence of a fluorine atom on the aromatic ring of this compound imparts unique properties to the molecule, which can be understood by comparing it to its non-fluorinated counterpart and analogues with other halogen substituents.

Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). nih.gov This effect generally deactivates the aromatic ring to electrophilic attack. numberanalytics.com However, fluorine can also donate electron density through a resonance effect (+M), a property that is less significant for other halogens. This duality influences both the reactivity and the regioselectivity of reactions on the aromatic ring.

Lipophilicity and Conformation: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can in turn affect its absorption and distribution. researchgate.net Fluorination is also a tool to modulate the conformational preferences of molecules. researchgate.net

Steric Effects: The van der Waals radius of fluorine is only slightly larger than that of hydrogen. Consequently, replacing a hydrogen atom with fluorine does not typically introduce significant steric bulk. This allows fluorinated analogues to often mimic the size and shape of their non-fluorinated parents while benefiting from the altered electronic properties that fluorine provides. This is in contrast to larger halogens like chlorine and bromine, which would impart more significant steric changes.

Table 2: Comparison of Halogen Properties and Their Effects

| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |

| Pauling Electronegativity | 2.20 | 3.98 | 3.16 | 2.96 |

| van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | 1.85 |

| C-Aryl Bond Energy (kJ/mol) | 413 | 513 | 401 | 338 |

| Inductive Effect | ~0 | Strong -I | Moderate -I | Moderate -I |

| Resonance Effect | ~0 | Weak +M | Weak +M | Weak +M |

Data compiled from various standard chemistry reference sources.

The unique combination of electronic, steric, and stability-enhancing properties conferred by the fluorine atom makes it a valuable element in the design of new molecules with tailored reactivity and function. researchgate.net

Q & A

Basic Question: What are the recommended safety protocols for handling Methyl 3-(4-fluorophenyl)propanoate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosolization is possible .

- Ventilation: Conduct reactions in a fume hood to minimize inhalation risks, especially during solvent evaporation or high-temperature steps .

- Waste Management: Segregate chemical waste into halogenated organic containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain access to emergency eyewash stations and safety showers .

Basic Question: What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Esterification Approach: React 3-(4-fluorophenyl)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor reaction completion via TLC (ethyl acetate/hexane, 1:4) .

- Cross-Coupling Methods: Utilize palladium-catalyzed Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group to a propanoate ester precursor. Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) to enhance yield .

- Decarboxylation Strategies: Partially hydrolyze and decarboxylate intermediates (e.g., ethyl 2-cyano-3-(4-fluorophenyl)propanoate) using H₂SO₄ in acetic acid/water (1:1) at 100°C .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound derivatives?

Methodological Answer:

- NMR Analysis: Compare observed chemical shifts with literature benchmarks. For example, the 4-fluorophenyl group in acetone-d₆ exhibits aromatic protons at δ 7.25–7.45 ppm (doublets, J = 8.5 Hz) and a carbonyl signal near δ 173 ppm in NMR .

- Mass Spectrometry: Use high-resolution ESI-MS to confirm molecular ions. For C₁₀H₁₁FO₂, expect [M+H]⁺ at m/z 195.0824. Deviations >2 ppm suggest impurities or incorrect assignments .

- X-ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., in ethyl acetate/hexane) and analyzing dihedral angles between the fluorophenyl and propanoate groups .

Advanced Question: What advanced catalytic methods are suitable for introducing fluorophenyl groups into propanoate esters, and what mechanistic considerations apply?

Methodological Answer:

- Photoredox Catalysis: Employ iridium(III) complexes (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) under blue LED light to generate aryl radicals from 4-fluorophenyl diazonium salts. These radicals couple with α,β-unsaturated esters via radical-polar crossover mechanisms .

- Organocatalysis: Use chiral thiourea catalysts to enantioselectively form C–F bonds. Optimize solvent polarity (e.g., dichloromethane) and temperature (−20°C) to control stereoselectivity .

- Mechanistic Trapping: Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to confirm radical intermediates. Quenched reactions should show TEMPO-aryl adducts via LC-MS .

Advanced Question: How can researchers evaluate the biological activity of this compound derivatives in inflammatory or oncogenic models?

Methodological Answer:

- In Vitro Assays: Test inhibition of NF-κB in THP-1 monocytes using luciferase reporters. Pre-treat cells with 10–100 μM compound for 24 hours and measure IL-6 suppression via ELISA .

- Cell Permeability: Use Caco-2 monolayers to assess permeability. A Papp value >1 × 10⁻⁶ cm/s indicates suitability for oral bioavailability studies .

- Metabolic Stability: Incubate derivatives with liver microsomes (human or rat) and monitor parent compound depletion via LC-MS/MS over 60 minutes. Half-life >30 minutes suggests favorable metabolic profiles .

Basic Question: How should researchers analyze and mitigate impurities in this compound batches?

Methodological Answer:

- HPLC-PDA Method: Use a C18 column (5 μm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid). Identify impurities like unreacted 4-fluorophenylacetic acid (retention time ~8.2 min) .

- Recrystallization: Purify crude product via slow cooling in ethanol/water (3:1). Monitor impurity reduction by comparing pre- and post-crystallization HPLC area percentages .

- Regulatory Alignment: Cross-reference impurity thresholds with ICH Q3A guidelines (e.g., ≤0.15% for unidentified impurities in APIs) .

Advanced Question: What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Estimation: Use MarvinSketch (ChemAxon) or Molinspiration to calculate partition coefficients. Experimental LogP for this compound is ~2.3; deviations >0.5 units suggest model inaccuracies .

- pKa Prediction: Apply ACD/Labs Percepta to estimate acidity (e.g., α-hydrogen pKa ≈ 12.5). Validate via potentiometric titration in 20% DMSO/water .

- Molecular Dynamics (MD): Simulate solubility in aqueous buffers using GROMACS. Adjust force fields (e.g., CHARMM36) to account for fluorophenyl hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.